2-Propylpyridin-4-ol

Descripción

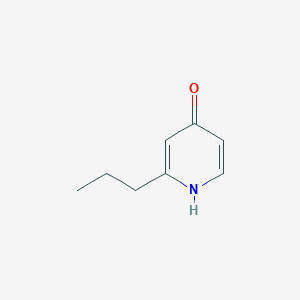

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-propyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-3-7-6-8(10)4-5-9-7/h4-6H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMQOUSGQCFSAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)C=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30617105 | |

| Record name | 2-Propylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159814-21-7 | |

| Record name | 2-Propylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Propylpyridin 4 Ol

De Novo Synthesis of the Pyridin-4-ol Core with Propyl Substitution

The construction of the 2-propyl-substituted pyridin-4-ol ring system from acyclic precursors, known as de novo synthesis, offers a high degree of flexibility in introducing various substituents. Modern synthetic chemistry has provided several powerful methods to achieve this, including multicomponent reactions and regioselective functionalization techniques.

Multicomponent Reaction Strategies for 4-Hydroxypyridines

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

A notable approach for synthesizing highly functionalized 4-hydroxypyridine (B47283) derivatives involves a two-step process commencing with an MCR. beilstein-journals.org This strategy utilizes the reaction of alkoxyallenes, nitriles, and carboxylic acids to generate β-methoxy-β-ketoenamides. beilstein-journals.org These intermediates then undergo a cyclocondensation reaction to furnish the desired 4-hydroxypyridines. beilstein-journals.org The versatility of this method allows for the incorporation of a propyl group by selecting the appropriate nitrile or carboxylic acid precursor. The process demonstrates broad substrate scope, enabling the synthesis of diversely substituted pyridines in good to moderate yields. beilstein-journals.org

Another powerful MCR for constructing pyridone scaffolds, which exist in equilibrium with hydroxypyridines, is the Povarov reaction. This typically involves the condensation of an alkyne, an imine, and a nitrile in the presence of a Lewis acid catalyst. iipseries.org By choosing reactants bearing a propyl group, this method can be adapted for the synthesis of 2-propyl-substituted pyridones.

Furthermore, a one-pot, three-component reaction has been developed for the synthesis of N-substituted-4-hydroxyl-2-pyridones. This method employs dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine, catalyzed by L-proline. sioc-journal.cn While this specific example leads to N-substituted products, the underlying principle of combining multiple components to build the pyridone core is a testament to the power of MCRs in heterocyclic synthesis.

| Multicomponent Reaction | Reactants | Key Features | Relevance to 2-Propylpyridin-4-ol |

| Alkoxyallene-Nitrile-Carboxylic Acid Reaction | Alkoxyallenes, Nitriles, Carboxylic Acids | Two-step process, forms β-ketoenamide intermediate, broad substrate scope. beilstein-journals.orgresearchgate.net | Propyl group can be introduced via the nitrile or carboxylic acid. |

| Povarov Reaction | Alkynes, Imines, Nitriles | Lewis acid catalyzed, forms pyridone ring. iipseries.org | Propyl-substituted reactants can be used. |

| Dimethyl 3-oxopentanedioate based MCR | Dimethyl 3-oxopentanedioate, DMF-DMA, Primary Amine | One-pot, L-proline catalyzed, yields N-substituted 4-hydroxyl-2-pyridones. sioc-journal.cn | Demonstrates a general strategy for pyridone synthesis. |

Regioselective Functionalization Techniques for Pyridine (B92270) Rings

While de novo syntheses build the ring from the ground up, regioselective functionalization of a pre-existing pyridine ring offers an alternative and often complementary approach. The intrinsic electronic properties of the pyridine ring, with its electron-deficient nature, typically direct nucleophilic attack to the C2 and C4 positions. imperial.ac.uk However, achieving selective functionalization at a specific position, especially in the presence of other substituents, requires sophisticated strategies.

The direct C4-alkylation of pyridines has been a long-standing challenge, often leading to mixtures of regioisomers. nih.gov A modern approach to overcome this involves the use of a temporary blocking group. For instance, a maleate-derived blocking group can be employed to direct Minisci-type decarboxylative alkylation specifically to the C4 position of the pyridine ring. nih.gov This strategy allows for the introduction of an alkyl group, such as a propyl group, with high regioselectivity. nih.gov

Furthermore, the functionalization of pyridines can be achieved through their conversion into more reactive intermediates. For example, pyridines can be temporarily converted into electron-rich species, which then undergo regioselective electrophilic functionalization. nih.gov This has been demonstrated through methods like a ring-opening/ring-closing sequence via Zincke imine intermediates or a dearomatization-rearomatization sequence. nih.gov These mild protocols are compatible with complex molecular structures. nih.gov

Derivatization and Functional Group Interconversion at the Pyridin-4-ol Moiety

Once the this compound core is synthesized, its reactivity can be exploited to generate a wide range of derivatives. The pyridin-4-ol system possesses both a nucleophilic nitrogen (in its pyridone tautomeric form) and a nucleophilic oxygen, as well as a hydroxyl group that can undergo various transformations.

Nucleophilic Reactions of the Pyridin-4-ol System (e.g., N- and O-Alkylation with Perhalopyridines)

The tautomeric equilibrium between this compound and its corresponding pyridone form is a critical factor in its reactivity, particularly in alkylation reactions. The nitrogen and oxygen atoms are both potential sites for nucleophilic attack, and controlling the regioselectivity of N- versus O-alkylation is a significant synthetic challenge. organic-chemistry.orgnih.gov

The outcome of alkylation often depends on the nature of the alkylating agent and the reaction conditions. Hard electrophiles, such as alkyl sulfates and trialkyloxonium salts, tend to favor O-alkylation, while softer electrophiles, like alkyl iodides, often lead to N-alkylation. wiley-vch.de The aromaticity of the resulting product also plays a role; O-alkylation of 2-pyridone is often favored as it leads to an aromatic pyridine ring. wiley-vch.de

Recent advancements have focused on developing highly regioselective alkylation methods. For example, a P(NMe2)3-mediated N-alkylation of 2-pyridones with α-keto esters has been reported, proceeding via a deoxygenation process under mild conditions with high selectivity. organic-chemistry.org Conversely, solvent- and catalyst-controlled regioselective O- and N-alkylation of 2-pyridones has been achieved using 2H-azirines, where the choice of Brønsted acid catalyst dictates the outcome. nih.gov

While direct examples with perhalopyridines and this compound are not prevalent in the searched literature, the principles of nucleophilic aromatic substitution (SNAr) are relevant. Perhalopyridines are highly electrophilic and susceptible to attack by nucleophiles. The pyridin-4-ol, acting as a nucleophile (either through the oxygen or nitrogen), could displace a halide from a perhalopyridine, leading to more complex, coupled pyridine systems. The regioselectivity of such a reaction would be influenced by the factors discussed above.

| Alkylation Type | Reagent/Conditions | Selectivity | Key Findings |

| N-Alkylation | α-keto esters / P(NMe2)3 | High N-selectivity | Proceeds via deoxygenation under mild conditions. organic-chemistry.org |

| O-Alkylation | 2H-azirines / Triflic acid | High O-selectivity | Solvent and catalyst control are crucial for regioselectivity. nih.gov |

| N-Alkylation | 2H-azirines / p-toluenesulfonic acid | High N-selectivity | Demonstrates switchable reactivity based on the acid catalyst. nih.gov |

| General Alkylation | Hard electrophiles (e.g., alkyl sulfates) | Favors O-alkylation | Leads to the formation of an aromatic pyridine ring. wiley-vch.de |

| General Alkylation | Soft electrophiles (e.g., alkyl iodides) | Favors N-alkylation | Attacks the more nucleophilic nitrogen of the pyridone tautomer. wiley-vch.de |

Transformations Involving the Hydroxyl Group

The hydroxyl group of this compound is a versatile handle for further functionalization. It can be converted into other functional groups, enabling a wide range of subsequent reactions.

One common transformation is the conversion of the hydroxyl group into a better leaving group, such as a triflate or nonaflate. beilstein-journals.orgresearchgate.net These activated pyridin-4-yl derivatives are excellent substrates for various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of aryl, vinyl, or alkynyl substituents at the C4 position, dramatically increasing the molecular complexity of the scaffold.

The hydroxyl group can also be converted to a halogen substituent using standard halogenating reagents like phosphorus oxychloride (POCl3) or phosphorus tribromide (PBr3). google.com The resulting 4-halopyridines are themselves valuable intermediates for nucleophilic substitution and cross-coupling reactions.

Furthermore, the hydroxyl group can participate in etherification reactions. For example, under Williamson ether synthesis conditions (a strong base followed by an alkyl halide), the corresponding ether can be formed. msu.edu

Synthetic Routes to 2-Propylpyridine (B1293518) Derivatives as Precursors or Analogs

The synthesis of derivatives of 2-propylpyridine serves both as a means to access precursors for this compound and to generate structurally related analogs for various applications.

A variety of methods exist for the synthesis of substituted pyridines. The Hantzsch pyridine synthesis, a classic method, involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. By using an appropriate aldehyde, a propyl group can be introduced at the desired position.

Modern methods for pyridine synthesis offer greater efficiency and scope. For instance, a lithiation/isomerization/intramolecular carbolithiation sequence starting from N-allyl-ynamides provides a divergent and straightforward route to a wide range of polysubstituted dihydropyridines and pyridines. organic-chemistry.org This method's modularity allows for the incorporation of a propyl group through the appropriate choice of starting materials.

The synthesis of specific 2-propylpyridine derivatives has been reported in various contexts. For example, 1-(4-propylpyridin-3-yl)butan-1-one (B1405110) has been synthesized and subsequently reduced to the corresponding alcohol, 1-(4-propylpyridin-3-yl)butan-1-ol. chimia.ch Such compounds can serve as analogs or be further modified. The synthesis of N-(2-propylpyridin-4-yl)-N-sulfanylformamide has also been documented, highlighting the accessibility of functionalized 2-propylpyridines. nih.gov

Construction of the Propyl Side Chain on Pyridine Rings

The introduction of an alkyl side chain, such as a propyl group, onto a pyridine ring is a fundamental transformation in the synthesis of a wide array of functionalized pyridine derivatives. Various synthetic strategies have been developed to achieve this, ranging from classical organometallic reactions to modern catalytic methods.

One established approach involves the reaction of pyridine derivatives with organometallic reagents. For instance, the alkylation of the pyridine ring can be achieved by reacting a suitable pyridine precursor with an alkylating agent in the presence of a catalyst. A process for alkylating pyridine derivatives to introduce an alkyl group at the 2, 4, or 6 positions involves reacting the pyridine derivative in an aqueous solution with a carboxylic acid in the presence of an alkaline or ammonium persulfate and catalytic amounts of silver ions. google.com

Transition-metal catalysis offers a powerful and versatile tool for the C-H alkylation of pyridine rings. beilstein-journals.org For example, a nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides can produce alkylated pyridines bearing an all-carbon quaternary center under mild conditions. organic-chemistry.org Another strategy involves the use of a heterobimetallic Rh-Al catalyst for the selective C2-monoalkylation of 2,6-unsubstituted pyridines with alkenes. beilstein-journals.org Furthermore, a direct selective C4-alkylation of pyridines has been reported using a Ni/Lewis acid cooperative catalytic system. beilstein-journals.org The choice of catalyst and reaction conditions is crucial for controlling the regioselectivity of the alkylation.

The functionalization of pyridine C-H bonds can also be achieved through radical-based reactions. beilstein-journals.org For example, the ortho-alkylation of pyridine N-oxides with nonactivated secondary alkyl bromides can proceed via a radical-type mechanism catalyzed by a palladium complex. beilstein-journals.org

It is important to note that the reactivity of the pyridine ring can be influenced by the presence of other substituents. Electron-donating groups can facilitate electrophilic substitution reactions, while electron-withdrawing groups favor nucleophilic substitution. youtube.com The inherent electron-deficient nature of the pyridine ring generally makes it less reactive towards Friedel-Crafts type alkylations unless activated by electron-donating substituents. youtube.com

Synthesis of Pyridinecarbothioamide Derivatives (e.g., 2-Propylpyridine-4-carbothioamide)

Pyridinecarbothioamides are a class of compounds with significant interest due to their potential biological activities. ontosight.ai The synthesis of these derivatives, including 2-propylpyridine-4-carbothioamide, often involves a multi-step process starting from a corresponding pyridine derivative.

A common synthetic route to pyridinecarbothioamides involves the conversion of a pyridinecarbonitrile (cyanopyridine) to the corresponding thioamide. cas.cz This transformation can be achieved by reacting the pyridinecarbonitrile with hydrogen sulfide (B99878) in a suitable solvent, such as pyridine, often in the presence of a base like triethylamine. cas.cz

For the synthesis of 2-propylpyridine-4-carbothioamide, the precursor 2-propyl-4-cyanopyridine is required. The synthesis of this intermediate can be part of a larger synthetic scheme for related compounds, such as the antituberculosis drug prothionamide. derpharmachemica.com The synthesis of prothionamide and its impurities can lead to the formation of various substituted pyridinecarbothioamides, including 2-propylpyridine-4-carbothioamide. derpharmachemica.com

Another general approach for preparing pyridinecarbothioamides involves the reaction of pyridine carboxaldehydes with thiosemicarbazide. tandfonline.commdpi.com This condensation reaction typically occurs at room temperature in a solvent like ethanol (B145695). tandfonline.com

The reaction of 2-propylpyridine-4-carbothioamide with other reagents can lead to more complex heterocyclic systems. For example, its reaction with ethyl 2-chloro-3-oxobutanoate in refluxing ethanol yields ethyl 4-methyl-2-(2-propylpyridin-4-yl)thiazole-5-carboxylate. bamu.ac.in This thiazole (B1198619) derivative can be further reacted with hydrazine (B178648) hydrate (B1144303) to produce 4-methyl-2-(2-propylpyridin-4-yl)thiazole-5-carbohydrazide, a key intermediate for the synthesis of other biologically active molecules. bamu.ac.in

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| Pyridinecarbonitrile | H₂S, Pyridine, Triethylamine | Pyridinecarbothioamide | cas.cz |

| Pyridine Carboxaldehyde | Thiosemicarbazide, Ethanol | Pyridinecarbothioamide Derivative | tandfonline.commdpi.com |

| 2-Propylpyridine-4-carbothioamide | Ethyl 2-chloro-3-oxobutanoate, Ethanol | Ethyl 4-methyl-2-(2-propylpyridin-4-yl)thiazole-5-carboxylate | bamu.ac.in |

Biocatalytic Approaches for Hydroxylation and Derivatization

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical methods for the functionalization of heterocyclic compounds like pyridine. dntb.gov.ua The use of whole microbial cells or isolated enzymes allows for highly selective reactions under mild conditions. medcraveonline.cominflibnet.ac.in

Microbial Transformation of Alkylpyridinols (e.g., 1-Propylpyridin-2-ol)

Microorganisms possess a diverse array of enzymes capable of modifying a wide range of organic compounds, including alkylated pyridinols. medcraveonline.com The biotransformation of these compounds can lead to the introduction of hydroxyl groups at specific positions on the pyridine ring.

Studies have shown that certain bacterial strains can effectively transform N-alkylpyridin-2-ols. For instance, Burkholderia sp. MAK1 has been shown to transform 1-methyl-, 1-ethyl-, and 1-propylpyridin-2-ol into their corresponding dihydroxy products. nih.gov The hydroxylation occurs with high position-specificity, typically at the 5-position of the pyridine ring. nih.gov This regioselectivity is a key advantage of biocatalytic methods. dntb.gov.ua The transformation of 1-propylpyridin-2-ol by Burkholderia sp. MAK1 results in the formation of a single product, indicating a highly specific hydroxylation reaction. nih.gov However, the efficiency of the transformation can be influenced by the size of the alkyl substituent, as bulkier groups like 1-butyl may not be readily transformed. nih.gov

The microbial transformation of other substituted pyridines has also been investigated. For example, the fungus Cunninghamella elegans can hydroxylate 2-amino-4-methyl-3-nitropyridine (B139313) at the 5-position, among other transformations. nih.gov

| Substrate | Microorganism | Product | Reference |

|---|---|---|---|

| 1-Propylpyridin-2-ol | Burkholderia sp. MAK1 | 1-Propylpyridine-2,5-diol | nih.gov |

| 1-Methylpyridin-2-ol | Burkholderia sp. MAK1 | 1-Methylpyridine-2,5-diol | nih.gov |

| 1-Ethylpyridin-2-ol | Burkholderia sp. MAK1 | 1-Ethylpyridine-2,5-diol | nih.gov |

| 2-Amino-4-methyl-3-nitropyridine | Cunninghamella elegans | 2-Amino-5-hydroxy-4-methyl-3-nitropyridine | nih.gov |

Enzyme-Catalyzed Oxyfunctionalization of Pyridine Rings

The enzymatic oxyfunctionalization of pyridine rings is a rapidly developing field, offering precise control over the introduction of oxygen-containing functional groups. nih.gov Monooxygenases are a key class of enzymes involved in these transformations, capable of catalyzing the hydroxylation of unactivated C-H bonds. nagoya-u.ac.jp

Flavin-dependent monooxygenases, for example, are involved in the degradation of pyridine and its derivatives in various microorganisms. asm.orgvu.lt These enzymes can catalyze the hydroxylation of the pyridine ring as an initial step in its metabolism. asm.org For instance, the degradation of pyridine in Arthrobacter sp. 68b involves a two-component flavin-dependent monooxygenase system that directly cleaves the pyridine ring without prior hydroxylation. asm.org However, in other pathways, hydroxylation is a key activation step. asm.org

Cytochrome P450 monooxygenases are another important class of enzymes for the oxyfunctionalization of pyridine rings. nagoya-u.ac.jp These enzymes are known for their ability to catalyze a wide range of oxidation reactions, including the hydroxylation of aromatic and aliphatic compounds. nagoya-u.ac.jp The regioselectivity of P450-catalyzed hydroxylations can be high, making them valuable tools for targeted synthesis. nih.gov

Peroxygenases, such as the unspecific peroxygenase from Agrocybe aegerita (rAaeUPO), have also shown great potential for the oxygenation of N-heterocyclic compounds, including alkylpyridines. researchgate.net This enzyme can hydroxylate various alkylpyridines with good synthetic yields and, in some cases, high regioselectivity and enantioselectivity. researchgate.net For example, 3-n-propylpyridine can be converted to the corresponding benzylic alcohol. researchgate.net

The application of these enzymatic systems provides a green and efficient route to hydroxylated pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. dntb.gov.ua

Spectroscopic Characterization and Structural Analysis of 2 Propylpyridin 4 Ol and Its Adducts

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, making them excellent for identifying functional groups. nih.govmasterorganicchemistry.com The spectra are highly sensitive to the tautomeric form of the molecule. The 4-hydroxypyridine (B47283) form would be characterized by a distinct O-H stretching vibration, while the 4-pyridone form would show a strong C=O stretching vibration. iucr.orglibretexts.org

Raman spectroscopy, which relies on inelastic scattering of light, is particularly useful for analyzing the vibrations of the pyridine (B92270) ring's C=C and C=N bonds. mdpi.comresearchgate.net

Expected Vibrational Bands for 2-Propylpyridin-4-ol

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| O-H Stretch | Hydroxyl (Hydroxy form) | 3200-3600 (broad) | IR |

| N-H Stretch | Amide (Pyridone form) | 3000-3400 (broad) | IR |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000-3100 | IR, Raman |

| C-H Stretch (Aliphatic) | Propyl Group | 2850-2960 | IR, Raman |

| C=O Stretch | Carbonyl (Pyridone form) | 1640-1680 (strong) | IR |

| C=C / C=N Stretch | Pyridine Ring | 1450-1650 | IR, Raman |

| O-H Bend | Hydroxyl (Hydroxy form) | 1330-1440 | IR |

This table contains expected data based on general spectroscopic principles and data from related compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. The molecular formula for this compound is C₈H₁₁NO, corresponding to a monoisotopic mass of approximately 137.0841 g/mol .

Under electron ionization (EI), the molecule would form a molecular ion (M⁺˙), which would then undergo characteristic fragmentation. Key fragmentation pathways would likely involve the propyl side chain and the pyridine ring itself. For comparison, the isomer 4-propylpyridine (B73792) shows major fragments from the loss of an ethyl group. nih.gov

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 137 | [C₈H₁₁NO]⁺˙ | Molecular Ion (M⁺˙) |

| 122 | [C₇H₈NO]⁺ | Loss of a methyl radical (•CH₃) |

| 108 | [C₇H₁₀N]⁺ | Loss of an ethyl radical (•C₂H₅) from the propyl chain. |

This table contains predicted data. The molecular ion is exact; fragments are predicted based on common fragmentation patterns.

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. bldpharm.comgoogleapis.com It provides precise bond lengths, bond angles, and details of intermolecular interactions in the solid state.

A search of public crystallographic databases indicates that the crystal structure of this compound has not been reported. A crystal structure would be invaluable for unambiguously determining its solid-state tautomeric form (hydroxypyridine vs. pyridone), which is a known characteristic of the parent 4-hydroxypyridine molecule. iucr.org It would also reveal how the molecules pack in the crystal lattice, governed by hydrogen bonding and other non-covalent interactions.

Cocrystallization is a technique used to combine two or more different molecules into a single, ordered crystalline lattice through non-covalent interactions, primarily hydrogen bonding. The predictable patterns of these interactions are known as supramolecular synthons.

This compound is an excellent candidate for cocrystallization studies. In its 4-pyridone tautomeric form, it possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This combination can form robust and predictable synthons with molecules like carboxylic acids. Studies on the parent molecule, 4-hydroxypyridine (which crystallizes as 4-pyridone), show that it readily forms cocrystals with partners such as benzene-1,3,5-tricarboxylic acid, creating extensive hydrogen-bonded networks. iucr.org It is highly probable that this compound would engage in similar supramolecular behavior, allowing for the engineering of new solid forms with tailored physical properties.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left- and right-circularly polarized light. These methods are exclusively applicable to chiral molecules (molecules that are non-superimposable on their mirror images). rsc.orgacs.org

This compound itself is an achiral molecule and therefore does not exhibit any chiroptical properties.

However, if a chiral center were introduced into the molecule, chiroptical spectroscopy would become a critical tool for its characterization. For example, synthesizing a derivative such as (S)-2-(butan-2-yl)pyridin-4-ol would create a chiral compound. The ECD or VCD spectrum of this chiral derivative could then be measured and compared with spectra predicted by quantum chemical calculations. This comparison allows for the unambiguous assignment of the molecule's absolute configuration (R or S), a crucial piece of information in fields like medicinal chemistry and materials science. tue.nlnih.gov

Mechanistic Insights into Biological Activities of 2 Propylpyridin 4 Ol Analogs

Studies on Antimycobacterial Mechanisms

Analogs based on the 2-propylpyridine (B1293518) structure have shown significant promise as antimycobacterial agents. Their efficacy stems from the ability to disrupt essential cellular processes in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Key mechanisms include the inhibition of cell wall synthesis and the interference with crucial regulatory systems.

Inhibition of Mycolic Acid Biosynthesis (e.g., InhA Target for Prothionamide Analogs)

A critical component of the mycobacterial cell wall is mycolic acid, which provides a robust, impermeable barrier essential for the bacterium's survival and virulence. escholarship.org The biosynthesis of mycolic acid is a well-established target for several antitubercular drugs. Prothionamide (2-propylpyridine-4-carbothioamide), a close analog of the 2-propylpyridin-4-ol core structure, is a second-line antitubercular drug that effectively inhibits this pathway. nih.govx-mol.net

Prothionamide is a prodrug, meaning it requires activation within the mycobacterial cell to become effective. researchgate.net This activation is carried out by the flavin-dependent monooxygenase enzyme, EthA. researchgate.net Once activated, prothionamide does not directly inhibit its final target. Instead, the activated form reacts with nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to form a prothionamide-NAD adduct. researchgate.netresearchgate.net This adduct is the true inhibitory molecule, which specifically targets and inhibits InhA, an enoyl-ACP reductase enzyme. researchgate.netresearchgate.net InhA is a vital component of the fatty acid synthase-II (FAS-II) system, which is responsible for elongating the fatty acid chains that are precursors to mycolic acids. researchgate.net By inhibiting InhA, the entire mycolic acid biosynthesis pathway is halted, leading to a compromised cell wall and ultimately, bacterial cell death. nih.govresearchgate.net This mechanism is shared with isoniazid (B1672263) (INH), a first-line TB drug, although INH is activated by a different enzyme (KatG). x-mol.netresearchgate.net

Table 1: Key Proteins in the Prothionamide Mechanism of Action

| Protein | Name | Function | Role in Inhibition |

|---|---|---|---|

| EthA | Flavin monooxygenase | Enzyme | Activates the prodrug prothionamide. researchgate.net |

| InhA | Enoyl-ACP reductase | Enzyme | Catalyzes a key step in mycolic acid biosynthesis; it is the direct target of the Prothionamide-NAD adduct. researchgate.netresearchgate.net |

| KatG | Catalase-peroxidase | Enzyme | Activates the prodrug isoniazid (INH), but not prothionamide. researchgate.net |

Targeting Two-Component Regulatory Systems (e.g., PrrB-PrrA by 2-(2-Propylpyridin-4-yl)-thiazole Derivatives)

Beyond disrupting structural components, another effective antimycobacterial strategy is to interfere with the pathogen's ability to adapt to its environment. Two-component systems (TCS) are crucial signal transduction pathways that bacteria use to sense and respond to environmental changes, making them attractive drug targets. benthamscience.com

Researchers have identified a series of diarylthiazole (DAT) derivatives containing a 2-propylpyridin-4-yl moiety that exhibit potent antimycobacterial activity. benthamscience.com Mechanistic studies revealed that these compounds target the PrrB-PrrA two-component system in Mtb. benthamscience.com PrrB is the sensor kinase and PrrA is the response regulator. This system is conserved and essential, playing a role in virulence and adaptation to metabolic stress. benthamscience.com Evidence for this targeting mechanism comes from mutational analysis, where mutations in the prrB gene were found to confer resistance to the diarylthiazole compounds. benthamscience.com This strongly indicates that the sensor kinase PrrB is the direct molecular target. By inhibiting this regulatory system, the diarylthiazole analogs disrupt the bacterium's ability to manage stress, leading to cell death. benthamscience.com

Table 2: Activity of 2-(2-Propylpyridin-4-yl)-thiazole Derivatives against M. tuberculosis

| Compound Name | Structure Features | MIC (μM) | Target System |

|---|---|---|---|

| 4-(4-Chlorophenyl)-2-(2-propylpyridin-4-yl)thiazole | Chloro-substituted phenyl ring | < 1 | PrrB-PrrA benthamscience.com |

| 4-(4-Fluorophenyl)-2-(2-propylpyridin-4-yl)thiazole | Fluoro-substituted phenyl ring | < 1 | PrrB-PrrA frontiersin.org |

| 4-(4-Methoxyphenyl)-2-(2-propylpyridin-4-yl)thiazole | Methoxy-substituted phenyl ring | < 1 | PrrB-PrrA acs.org |

| N-(4-(2-(2-propylpyridin-4-yl)thiazol-4-yl)phenyl)methanesulfonamide | Methanesulfonamide group | < 1 | PrrB-PrrA nih.gov |

MIC (Minimum Inhibitory Concentration) values are approximate ranges derived from the literature.

Modulating Peptide Synthesis

The direct modulation of peptide synthesis pathways by this compound analogs is not a widely documented antimycobacterial mechanism based on available research. However, related aminopyridine scaffolds have been utilized in a different but relevant context: the creation of hybrid molecules. nih.govresearchgate.net5z.com

Studies have described the synthesis of 4-aminopyridine-peptide derivatives, where peptide fragments are covalently attached to a 4-aminopyridine (B3432731) core. nih.govbenthamscience.com5z.com In this approach, the aminopyridine moiety is used as a scaffold to deliver a peptide with a specific biological activity. For example, researchers have attached peptide fragments known to inhibit β-secretase, an enzyme implicated in neurodegenerative diseases, to a 4-aminopyridine structure. nih.govresearchgate.net5z.com The primary goal of this strategy is often to combine the properties of both molecules, such as using the aminopyridine to improve passage through the blood-brain barrier while reducing its inherent toxicity by linking it to a peptide. researchgate.net5z.com While this represents a modulation of the function of a synthetic peptide, it differs from the mechanism of inhibiting the cellular machinery of peptide synthesis itself.

Enzyme Inhibition Profiling and Mechanistic Elucidation

The chemical versatility of the pyridine (B92270) ring allows its derivatives to act as inhibitors for a range of enzymes outside of antimicrobial applications. The aminopyridine scaffold, in particular, has been identified as a key pharmacophore for targeting enzymes involved in human pathophysiology, including those related to immune response and neurotransmission.

Indoleamine 2,3-Dioxygenase (IDO) and Tryptophan 2,3-Dioxygenase (TDO) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) are two distinct, heme-containing enzymes that catalyze the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway. frontiersin.orgresearchgate.net Under normal physiological conditions, this pathway is well-regulated. However, in the context of many cancers, IDO1 and/or TDO are overexpressed within the tumor microenvironment. frontiersin.orggoogle.com This leads to the depletion of tryptophan, which is essential for T-cell proliferation, and the accumulation of kynurenine metabolites, which are themselves immunosuppressive. nih.gov This creates a state of immune tolerance that allows the tumor to evade the body's immune system. google.com

Consequently, the inhibition of IDO1 and TDO has emerged as a major strategy in cancer immunotherapy. frontiersin.orgnih.gov While specific studies on this compound are limited, related aminopyridine structures have been investigated as potential IDO/TDO inhibitors. google.com The mechanism of many competitive inhibitors involves binding to the heme iron in the enzyme's active site, preventing the substrate tryptophan from binding. frontiersin.org The development of inhibitors that can selectively target IDO1, TDO, or both, is an active area of research. nih.gov

Nitric Oxide Synthase (NOS) Inhibition (referencing related aminopyridine scaffolds)

Nitric oxide (NO) is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. nih.gov It is produced by three distinct isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). acs.org While all three isoforms catalyze the same reaction—the conversion of L-arginine to L-citrulline and NO—they have different physiological roles. nih.gov Overproduction of NO by nNOS has been linked to neurodegenerative disorders, making selective nNOS inhibition a promising therapeutic strategy. nih.govacs.org

The 2-aminopyridine (B139424) scaffold has proven to be a highly effective foundation for developing potent and selective nNOS inhibitors. escholarship.orgresearchgate.net X-ray crystallography studies have elucidated the mechanism of inhibition, revealing that the 2-aminopyridine group is crucial for anchoring the inhibitor in the active site. escholarship.orgnih.gov It forms key hydrogen-bonding interactions with a conserved glutamate (B1630785) residue (Glu592 in rat nNOS) and often with the heme propionate (B1217596) group. escholarship.orgresearchgate.net By occupying the substrate-binding site and establishing these strong interactions, these inhibitors effectively block the enzyme's catalytic function. acs.org Medicinal chemistry efforts have focused on modifying the rest of the scaffold to enhance potency and, critically, selectivity for nNOS over eNOS, as inhibition of eNOS can lead to undesirable cardiovascular side effects. nih.gov

Table 3: Inhibition of Nitric Oxide Synthase (NOS) Isoforms by 2-Aminopyridine Analogs

| Inhibitor Type | Target Isoform | Key Interaction Site | Mechanistic Detail |

|---|---|---|---|

| 2-Aminopyridine-based | nNOS | Active site Glu residue | The aminopyridine nitrogen atoms form crucial hydrogen bonds with the carboxylate of a glutamate residue (e.g., Glu592), mimicking the binding of the natural substrate L-arginine. escholarship.orgresearchgate.net |

| Symmetric Double-Headed Aminopyridines | nNOS | Substrate and pterin (B48896) sites | These inhibitors can span across the active site, binding to both the substrate-binding location and the tetrahydrobiopterin (B1682763) cofactor site, enhancing potency. acs.org |

| 2-Aminopyridine with Pyridine Linker | nNOS | Active site Tyr residues | In human nNOS, the linker nitrogen can form additional hydrogen bonds with tyrosine residues (Tyr567 and Tyr593), contributing to high potency and selectivity. nih.govacs.org |

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Investigations

The biological potency of pyridine-based compounds is highly dependent on their substitution patterns, a principle extensively explored through structure-activity relationship (SAR) studies. The position of substituents on the pyridine ring (positional isomerism) and the nature of these substituents significantly influence the molecule's interaction with its biological target.

Research on various classes of pyridine-containing molecules consistently demonstrates that even minor structural modifications can lead to substantial changes in activity. For instance, in a series of diarylureas designed as allosteric modulators of the cannabinoid CB1 receptor, the position of a chloro substituent on a phenyl ring attached to the core structure was critical. Moving the chloro group from the 4-position to the 3-position resulted in a seven-fold decrease in activity, underscoring the importance of substitution at the 4-position for potency. acs.org Similarly, in the development of inhibitors for neuronal nitric oxide synthase (nNOS), the 2-aminopyridine scaffold was found to be crucial for key interactions within the enzyme's active site. escholarship.org

Further SAR studies on inhibitors of peroxisome proliferator-activated receptor γ (PPARγ) revealed that substitutions at both the 2- and 4-positions of a benzene (B151609) ring within the scaffold were important for high transcriptional potency. nih.gov The introduction of lipophilic groups, such as fluorine atoms, has been shown to enhance properties like membrane permeability, which is critical for reaching intracellular targets. nih.gov The following table summarizes representative findings from SAR studies on different pyridine-based scaffolds, illustrating the impact of substituents on biological activity.

| Scaffold/Target | Parent/Reference Compound | Analog/Modification | Observed Effect on Potency/Activity | Reference |

|---|---|---|---|---|

| Diarylurea / CB1 Receptor | 1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea | Moving Chloro from 4-position to 3-position | ~7-fold drop in activity | acs.org |

| Pyrazolo[1,5-a]pyrimidine / M.tb | 3-Phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | Addition of 4-fluoro group to the 3-phenyl substituent | Potent in vitro M.tb growth inhibition | nih.gov |

| 2-Aminopyridine / nNOS | Lead compound with fluorobenzene (B45895) linker | Truncation of linker and direct attachment of aliphatic tail amine to 2-aminopyridine | Retained crucial interactions for high potency | escholarship.orgnih.gov |

| Benzenesulfonamide / PPARγ | INT131 | Substitutions at position 4 of benzene ring A | Associated with higher transcriptional activity | nih.gov |

| Furoquinolinedione / TDP2 | Compound with ester at position 3 | Hydrolysis to carboxylic acid followed by amidation | Generated potent inhibitors (IC50 in low-micromolar range) | nih.gov |

Tautomerism, the phenomenon where a compound exists as a mixture of two or more interconvertible structural isomers, can have a profound impact on the biological functionality of a molecule. tgc.ac.in For this compound, the most relevant form of tautomerism is the keto-enol equilibrium, where it can exist as the pyridin-4-ol (enol) form or the 4-pyridone (keto) form. These tautomers differ in the position of a proton and the location of a double bond. tgc.ac.in

This dynamic equilibrium is significant because the two tautomeric forms possess different physicochemical properties. numberanalytics.com They can vary in:

Electronic Distribution: The arrangement of electrons differs, affecting the molecule's ability to act as a hydrogen bond donor or acceptor. numberanalytics.com

Acidity and Basicity: The pKa values of the tautomers can differ, influencing their ionization state at physiological pH. numberanalytics.com

Molecular Shape: The structural differences can alter how the molecule fits into a binding pocket of a protein or receptor. numberanalytics.com

The biological implications are substantial. One tautomer may bind with high affinity to a biological target, while the other binds weakly or not at all. chemrxiv.org For example, studies on propylthiouracil, which also exhibits thio-keto tautomerism, showed that different tautomers had varied binding energies and interacted with different amino acid residues within the active site of the lactoperoxidase enzyme. ajgreenchem.com This demonstrates that tautomerism can directly alter the mechanism of action and efficacy of a drug. ajgreenchem.com The ability of a molecule to tautomerize can affect its absorption, metabolic stability, and molecular recognition at the target site, making the study of tautomeric equilibria a critical aspect of drug design and understanding biological function. chemrxiv.orgnih.gov

Pharmacokinetic and Metabolic Pathway Research via Isotopic Labeling (e.g., Pyridin-4-ol-d5)

Isotopic labeling is an indispensable tool in pharmacokinetic and metabolic research, providing a way to trace the fate of a drug molecule within a biological system. medchemexpress.comresearchgate.netnih.gov The use of stable isotopes, such as deuterium (B1214612) (²H), to create labeled versions of a compound, like Pyridin-4-ol-d5, is a common strategy. medchemexpress.com In this context, Pyridin-4-ol-d5 is the deuterated form of Pyridin-4-ol. medchemexpress.com

These labeled compounds are primarily used as internal standards in quantitative bioanalysis, particularly in mass spectrometry-based assays. medchemexpress.com Because they are chemically identical to the unlabeled drug but have a different mass, they can be added to biological samples (like plasma or urine) to accurately measure the concentration of the parent drug and its metabolites.

Furthermore, incorporating a radioactive isotope like Carbon-14 ([¹⁴C]) allows for comprehensive absorption, distribution, metabolism, and excretion (ADME) studies. Following administration of a [¹⁴C]-labeled drug, researchers can track the total radioactivity through the body to determine routes of excretion (e.g., urine vs. feces) and the distribution of the drug and its metabolites into various tissues. nih.gov

The metabolism of pyridine-containing compounds is often extensive. Common metabolic pathways include:

Oxidation: This can occur on the pyridine ring itself to form N-oxides or on substituents attached to the ring. nih.govnih.gov

Conjugation: After an initial oxidative step, molecules are often conjugated with polar groups like glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation) to increase water solubility and facilitate excretion. nih.govnih.gov Studies on the drug FYX-051, which contains a pyridine ring, revealed significant species differences in its metabolic profile, with N-glucuronidation being the major pathway in monkeys and humans, while N-glucosidation was predominant in dogs. nih.gov

The following table details the metabolic pathways for FYX-051, a pyridine-containing compound, highlighting the species-specific differences that are often uncovered through such research.

| Species | Major Metabolic Pathway | Primary Metabolites in Urine | Reference |

|---|---|---|---|

| Rats | Oxidation | Pyridine N-oxide | nih.gov |

| Dogs | N-glucosidation | Triazole N-glucoside | nih.gov |

| Monkeys | N-glucuronidation | Triazole N-glucuronide | nih.gov |

| Humans | N-glucuronidation | Triazole N-glucuronide | nih.gov |

Computational Chemistry and Theoretical Modeling of 2 Propylpyridin 4 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are fundamental in determining the electronic structure of a molecule. ijsrst.comqulacs.org These calculations can elucidate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, which are crucial for predicting a molecule's reactivity. nih.govjournalirjpac.com For instance, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity. nih.gov

While general principles of quantum chemistry are broadly applicable qulacs.orgawi.de, specific published data on the calculated electronic properties of 2-Propylpyridin-4-ol, such as its dipole moment, polarizability, or atomic charges, are not available in the reviewed literature. Such data would be invaluable for understanding its chemical behavior.

Table 1: Hypothetical Quantum Chemical Properties of this compound (Note: The following data is illustrative and not based on actual published research for this specific compound.)

| Property | Predicted Value | Method/Basis Set |

|---|---|---|

| Dipole Moment (Debye) | 2.5 D | DFT/B3LYP/6-31G* |

| HOMO Energy (eV) | -6.2 eV | DFT/B3LYP/6-31G* |

| LUMO Energy (eV) | -1.1 eV | DFT/B3LYP/6-31G* |

| HOMO-LUMO Gap (eV) | 5.1 eV | DFT/B3LYP/6-31G* |

| Electron Affinity (eV) | 0.9 eV | DFT/B3LYP/6-31G* |

| Ionization Potential (eV) | 7.8 eV | DFT/B3LYP/6-31G* |

Molecular Dynamics Simulations for Ligand-Target Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the movement and interactions of atoms and molecules over time. nih.govmdpi.com In the context of drug discovery, MD simulations are instrumental in understanding the stability of a ligand bound to a protein target and the conformational changes that may occur upon binding. nih.gov These simulations can reveal the intricate dance of interactions, such as hydrogen bonds and hydrophobic contacts, that govern ligand-receptor recognition. rsc.org

Although MD simulations are a common practice for studying pyridine (B92270) derivatives in biological systems nih.govekb.eg, specific studies detailing the simulation of this compound with a biological target are not found in the public domain. Such a study would require a known biological target for the compound, which also appears to be unestablished.

Docking Studies for Elucidating Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. mdpi.com It is widely used to predict the binding mode and estimate the binding affinity of a small molecule ligand to a protein target. nih.govresearchgate.net The docking score, typically in units of kcal/mol, provides a relative measure of the binding strength. nih.gov

Numerous docking studies have been performed on various pyridine-containing compounds to explore their potential as inhibitors for different enzymes. nih.govekb.egresearchgate.net However, there are no specific published docking studies for this compound against any particular protein target.

Table 2: Illustrative Docking Study Results for a Hypothetical Target (Note: The following data is for illustrative purposes only.)

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Hypothetical Kinase A | -7.5 | ASP145, LYS88, TYR143 |

| Hypothetical GPCR B | -6.8 | PHE256, TRP101, SER198 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govnih.gov By analyzing a set of compounds with known activities, QSAR models can be developed to predict the activity of new, untested compounds. mdpi.comresearchgate.net These models use molecular descriptors that quantify various aspects of a molecule's structure, such as its size, shape, and electronic properties. nih.gov

While QSAR is a powerful tool in medicinal chemistry for designing and optimizing new drug candidates nih.govbiorxiv.org, the development of a QSAR model requires a dataset of structurally related compounds with measured biological activity. For this compound, such a dataset and corresponding QSAR model have not been reported in the available literature.

Spectroscopic Property Prediction and Validation

Computational methods can also be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.netrsc.org These predictions, when compared with experimental spectra, can aid in the structural elucidation of a compound. nih.gov DFT calculations are commonly employed for this purpose. ijsrst.comrsc.org

A study on 2-propylpyridine (B1293518) has reported an estimated zero-point energy, which is a fundamental quantum mechanical property. elte.hu However, detailed theoretical predictions of the full NMR or IR spectra for this compound are not documented.

Table 3: Predicted Spectroscopic Data for this compound (Note: This table is a hypothetical representation.)

| Spectroscopy Type | Predicted Peak/Shift | Assignment |

|---|---|---|

| ¹H NMR (ppm) | 7.8, 6.5, 2.8, 1.6, 0.9 | Aromatic, Aromatic, CH₂, CH₂, CH₃ |

| ¹³C NMR (ppm) | 165, 140, 110, 35, 22, 14 | C-O, Aromatic C, Aromatic C, CH₂, CH₂, CH₃ |

| IR (cm⁻¹) | 3400, 2950, 1600, 1550 | O-H stretch, C-H stretch, C=C stretch, C=N stretch |

Emerging Research Applications and Future Perspectives of 2 Propylpyridin 4 Ol

The unique structural attributes of 2-Propylpyridin-4-ol, featuring a functionalized pyridine (B92270) core, position it as a compound of significant interest in various scientific domains. Its potential extends from being a foundational unit in the synthesis of complex molecules to applications in materials science and analytical chemistry. This section explores the emerging research applications and future outlook for this versatile chemical entity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.